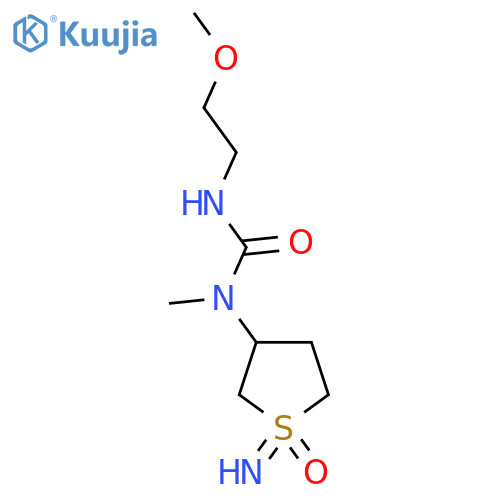

Cas no 2138108-72-0 (1-(1-Imino-1-oxo-1lambda6-thiolan-3-yl)-3-(2-methoxyethyl)-1-methylurea)

1-(1-Imino-1-oxo-1lambda6-thiolan-3-yl)-3-(2-methoxyethyl)-1-methylurea 化学的及び物理的性質

名前と識別子

-

- EN300-1155526

- 2138108-72-0

- 1-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-3-(2-methoxyethyl)-1-methylurea

- 1-(1-Imino-1-oxo-1lambda6-thiolan-3-yl)-3-(2-methoxyethyl)-1-methylurea

-

- インチ: 1S/C9H19N3O3S/c1-12(9(13)11-4-5-15-2)8-3-6-16(10,14)7-8/h8,10H,3-7H2,1-2H3,(H,11,13)

- InChIKey: KMOCPNCBXZTDFZ-UHFFFAOYSA-N

- ほほえんだ: S1(CCC(C1)N(C(NCCOC)=O)C)(=N)=O

計算された属性

- せいみつぶんしりょう: 249.11471265g/mol

- どういたいしつりょう: 249.11471265g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 352

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 90.9Ų

- 疎水性パラメータ計算基準値(XlogP): 0.3

1-(1-Imino-1-oxo-1lambda6-thiolan-3-yl)-3-(2-methoxyethyl)-1-methylurea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1155526-0.1g |

1-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-3-(2-methoxyethyl)-1-methylurea |

2138108-72-0 | 0.1g |

$1572.0 | 2023-06-09 | ||

| Enamine | EN300-1155526-2.5g |

1-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-3-(2-methoxyethyl)-1-methylurea |

2138108-72-0 | 2.5g |

$3501.0 | 2023-06-09 | ||

| Enamine | EN300-1155526-0.25g |

1-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-3-(2-methoxyethyl)-1-methylurea |

2138108-72-0 | 0.25g |

$1642.0 | 2023-06-09 | ||

| Enamine | EN300-1155526-10.0g |

1-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-3-(2-methoxyethyl)-1-methylurea |

2138108-72-0 | 10g |

$7681.0 | 2023-06-09 | ||

| Enamine | EN300-1155526-0.5g |

1-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-3-(2-methoxyethyl)-1-methylurea |

2138108-72-0 | 0.5g |

$1714.0 | 2023-06-09 | ||

| Enamine | EN300-1155526-1.0g |

1-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-3-(2-methoxyethyl)-1-methylurea |

2138108-72-0 | 1g |

$1785.0 | 2023-06-09 | ||

| Enamine | EN300-1155526-0.05g |

1-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-3-(2-methoxyethyl)-1-methylurea |

2138108-72-0 | 0.05g |

$1500.0 | 2023-06-09 | ||

| Enamine | EN300-1155526-5.0g |

1-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-3-(2-methoxyethyl)-1-methylurea |

2138108-72-0 | 5g |

$5179.0 | 2023-06-09 |

1-(1-Imino-1-oxo-1lambda6-thiolan-3-yl)-3-(2-methoxyethyl)-1-methylurea 関連文献

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

1-(1-Imino-1-oxo-1lambda6-thiolan-3-yl)-3-(2-methoxyethyl)-1-methylureaに関する追加情報

1-(1-Imino-1-oxo-1lambda6-thiolan-3-yl)-3-(2-methoxyethyl)-1-methylurea (CAS No. 2138108-72-0): A Comprehensive Overview

1-(1-Imino-1-oxo-1lambda6-thiolan-3-yl)-3-(2-methoxyethyl)-1-methylurea (CAS No. 2138108-72-0) is a specialized organic compound that has garnered attention in pharmaceutical and biochemical research due to its unique structural features. This compound belongs to the class of urea derivatives, which are widely studied for their potential applications in drug discovery and medicinal chemistry. The presence of both thiolane and methoxyethyl moieties in its structure makes it an interesting candidate for further exploration.

The molecular formula of 1-(1-Imino-1-oxo-1lambda6-thiolan-3-yl)-3-(2-methoxyethyl)-1-methylurea is C9H17N3O3S, with a molecular weight of 247.31 g/mol. Its structure features a thiolane ring (a five-membered sulfur-containing heterocycle) substituted with an imino-oxo group, which is further linked to a methylurea moiety via a methoxyethyl bridge. This combination of functional groups contributes to its potential reactivity and biological activity.

Recent studies have highlighted the growing interest in sulfur-containing heterocycles like thiolane derivatives due to their diverse pharmacological properties. Researchers are particularly interested in how the 1lambda6-thiolan system in this compound might influence its interactions with biological targets. The methoxyethyl group adds another dimension to its physicochemical properties, potentially enhancing its solubility and bioavailability.

In pharmaceutical research, compounds containing both urea and sulfur heterocycle moieties have shown promise in various therapeutic areas. While specific applications of 1-(1-Imino-1-oxo-1lambda6-thiolan-3-yl)-3-(2-methoxyethyl)-1-methylurea are still under investigation, its structural features suggest potential as a building block for drug development or as a tool compound in biochemical studies.

The synthesis of 1-(1-Imino-1-oxo-1lambda6-thiolan-3-yl)-3-(2-methoxyethyl)-1-methylurea typically involves multi-step organic transformations. Key steps often include the preparation of the thiolane intermediate, followed by introduction of the imino-oxo group, and subsequent coupling with the methoxyethyl-methylurea component. Researchers continue to explore optimized synthetic routes to improve yields and purity of this compound.

From a chemical perspective, the 1lambda6-sulfur oxidation state in this molecule is particularly noteworthy. This higher oxidation state of sulfur can influence the compound's electronic properties and reactivity patterns. The presence of both hydrogen bond donors (urea NH) and acceptors (carbonyl and imino groups) makes it potentially valuable for molecular recognition studies.

In the context of current research trends, there's growing interest in how modifications to the thiolan-3-yl position might affect biological activity. Computational chemistry approaches are being employed to predict the compound's properties and potential interactions, addressing common search queries about molecular docking and structure-activity relationships for such derivatives.

The physicochemical properties of 1-(1-Imino-1-oxo-1lambda6-thiolan-3-yl)-3-(2-methoxyethyl)-1-methylurea are important considerations for its potential applications. While experimental data may be limited, predictive models suggest moderate solubility in polar organic solvents, with the methoxyethyl group contributing to enhanced water solubility compared to simpler thiolane derivatives.

Quality control and characterization of this compound typically involve advanced analytical techniques. High-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy are commonly used to verify the identity and purity of 1-(1-Imino-1-oxo-1lambda6-thiolan-3-yl)-3-(2-methoxyethyl)-1-methylurea, addressing researchers' frequent questions about compound validation methods.

In the broader context of medicinal chemistry, the exploration of sulfur-containing urea derivatives like this compound aligns with current interests in privileged scaffolds for drug discovery. The combination of thiolane and urea pharmacophores in a single molecule offers opportunities for structure-activity relationship studies and lead optimization.

Handling and storage recommendations for 1-(1-Imino-1-oxo-1lambda6-thiolan-3-yl)-3-(2-methoxyethyl)-1-methylurea typically follow standard laboratory practices for organic compounds. While specific stability data may be limited, general precautions include storage in a cool, dry environment, protected from light and moisture, which are common considerations for researchers searching for compound handling guidelines.

The commercial availability of 1-(1-Imino-1-oxo-1lambda6-thiolan-3-yl)-3-(2-methoxyethyl)-1-methylurea (CAS No. 2138108-72-0) is primarily through specialty chemical suppliers catering to pharmaceutical and research institutions. Current market trends show increasing demand for such specialized building blocks, particularly in academic and industrial drug discovery programs.

Future research directions for this compound may include exploration of its potential as a fragment in medicinal chemistry, investigation of its physicochemical properties in greater detail, and development of novel synthetic methodologies for its preparation. These areas reflect the broader scientific community's interest in heterocyclic compounds with potential therapeutic applications.

In summary, 1-(1-Imino-1-oxo-1lambda6-thiolan-3-yl)-3-(2-methoxyethyl)-1-methylurea represents an interesting example of contemporary medicinal chemistry research. Its unique structural features combining thiolane, urea, and methoxyethyl moieties make it a valuable subject for further investigation in pharmaceutical and biochemical studies.

2138108-72-0 (1-(1-Imino-1-oxo-1lambda6-thiolan-3-yl)-3-(2-methoxyethyl)-1-methylurea) 関連製品

- 1261720-82-4(2,5-Bis(2-(trifluoromethoxy)phenyl)nicotinaldehyde)

- 1170652-81-9(methyl 4-(4-fluoro-1,3-benzothiazol-2-yl)2-(1H-pyrazol-1-yl)ethylcarbamoylbenzoate)

- 1177330-77-6(4-Pyrimidinemethanamine, 6-(2-thienyl)-, hydrochloride (1:1) )

- 2163138-25-6(2-(3-{(benzyloxy)carbonylamino}-5-(propan-2-yl)oxolan-3-yl)acetic acid)

- 2169219-70-7(1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol)

- 1806395-80-1(1-(2-Bromo-5-(trifluoromethylthio)phenyl)propan-2-one)

- 926198-81-4(4-[(2,6-dimethylmorpholin-4-yl)methyl]benzoic acid)

- 19606-98-5(N,N,N'-Triphenyl-1,4-phenylenediamine)

- 2166354-93-2(3-{[(3R,4R)-4-Hydroxyoxolan-3-yl]sulfanyl}propane-1,2-diol)

- 2228664-18-2(2-chloro-1-{3-(difluoromethyl)sulfanylphenyl}ethan-1-one)